Cas no 88191-84-8 (MDL 28170)

MDL 28170 structure
MDL 28170 structure
商品名:MDL 28170
CAS番号:88191-84-8
MF:C22H26N2O4
メガワット:382.452846050262
MDL:MFCD28137700
CID:722339
PubChem ID:24278565

MDL 28170 化学的及び物理的性質

名前と識別子

    • Carbamic acid,N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-,phenylmethyl ester
    • MDL 28170
    • CALPAIN INHIBITOR III
    • MDL 28170 (MDL-28170)
    • CARBOBENZOXY-VALINYL-PHENYLALANINAL
    • CARBOBEZOXY-VALINYL-PHENYLALANINALZ-VAL-PHE-CHO
    • Cbz-L-Val-L-Phe-OH
    • N-benzyloxycarbonyl-(S)-valinylphenylalaninal
    • Z-L-Val-L-Phe-OH
    • Z-VAL-PHE-ALDEHYDE
    • Z-VAL-PHE-CHO
    • N-[(1S)-1-[[(1-Formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]carbamic acid phenylmethyl ester
    • Calp III
    • MDL-28170
    • Carbamic acid, [(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester (9CI)
    • Phenylmethyl N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]carbamate (ACI)
    • CCG-207847
    • SCHEMBL8537196
    • BDBM50073850
    • DA-62013
    • S7394
    • MDL28170
    • E78204
    • Calpain Inhibitor III - CAS 88191-84-8
    • CHEMBL423112
    • MLS002153523
    • benzyl (2S)-3-methyl-1-oxo-1-(1-oxo-3-phenylpropan-2-ylamino)butan-2-ylcarbamate
    • (S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-3-phenyl-propionic acid
    • MDL 28170, >=95% (HPLC)
    • benzyl N-[(1S)-2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl]carbamate
    • [1-(1-Benzyl-2-oxo-ethylcarbamoyl)-2-methyl-propyl]-carbamic acid benzyl ester
    • HMS2230F11
    • CS-0007315
    • EX-A2237
    • 88191-84-8
    • MDL 28170; Carbamic acid, N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester; Carbamic acid, [(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester (9CI); Calp III; Calpain Inhibitor III; MDL 2817
    • Benzyl ((2S)-3-methyl-1-oxo-1-((1-oxo-3-phenylpropan-2-yl)amino)butan-2-yl)carbamate
    • benzyl (S)-3-methyl-1-oxo-1-(1-oxo-3-phenylpropan-2-ylamino)butan-2-ylcarbamate
    • AKOS024456416
    • benzyl N-[(2s)-3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate
    • MDL28170; Calpain Inhibitor III
    • [1-(1-Formyl-2-phenyl-ethylcarbamoyl)-2-methyl-propyl]-carbamic acid benzyl ester
    • SMR001230853
    • [(S)-1-(1-Benzyl-2-oxo-ethylcarbamoyl)-2-methyl-propyl]-carbamic acid benzyl ester
    • HY-18236
    • MDL: MFCD28137700
    • インチ: 1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19?,20-/m0/s1
    • InChIKey: NGBKFLTYGSREKK-ANYOKISRSA-N
    • ほほえんだ: C(C1C=CC=CC=1)C(C=O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 382.18900
  • どういたいしつりょう: 382.18925731g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 12
  • 複雑さ: 497
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 8
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 84.5

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.153±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: Insuluble (9.9E-3 g/L) (25 ºC),
  • PSA: 84.50000
  • LogP: 3.64560
  • ようかいせい: ジメチルスルホキシド:26 mg/ml

MDL 28170 セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S22; S24/25
  • ちょぞうじょうけん:Powder -20°C 3 years In solvent -80°C 6 months   -20°C 1 month

MDL 28170 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A172590-1g
Benzyl ((2S)-3-methyl-1-oxo-1-((1-oxo-3-phenylpropan-2-yl)amino)butan-2-yl)carbamate
88191-84-8 98+%
1g
$1949.0 2025-02-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2470-10 mg
Calpain Inhibitor III
88191-84-8
10mg
¥987.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2470-25 mg
Calpain Inhibitor III
88191-84-8
25mg
¥2127.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2470-100 mg
Calpain Inhibitor III
88191-84-8
100MG
¥6537.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M35990-10mg
MDL 28170
88191-84-8
10mg
¥498.0 2021-09-08
TRC
M199770-25mg
MDL 28170
88191-84-8
25mg
100.00 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M876800-5mg
MDL-28170
88191-84-8 ≥99%
5mg
¥820.80 2022-01-13
TRC
M199770-50mg
MDL 28170
88191-84-8
50mg
$ 190.00 2023-04-15
TRC
M199770-500mg
MDL 28170
88191-84-8
500mg
$ 1200.00 2023-09-07
ChemScence
CS-0007315-25mg
MDL-28170
88191-84-8 >99.0%
25mg
$182.0 2022-04-26

MDL 28170 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
α-Diketone and α-keto ester derivatives of N-protected amino acids and peptides as novel inhibitors of cysteine and serine proteinases
Angelastro, Michael R.; et al, Journal of Medicinal Chemistry, 1990, 33(1), 11-13

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
α-Diketone and α-keto ester derivatives of N-protected amino acids and peptides as novel inhibitors of cysteine and serine proteinases
Angelastro, Michael R.; et al, Journal of Medicinal Chemistry, 1990, 33(1), 11-13

MDL 28170 Raw materials

MDL 28170 Preparation Products

MDL 28170 関連文献

おすすめ記事

推奨される供給者
atkchemica
(CAS:88191-84-8)MDL 28170
CL3721
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:88191-84-8)MDL 28170
A943648
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):424.0/679.0/1754.0